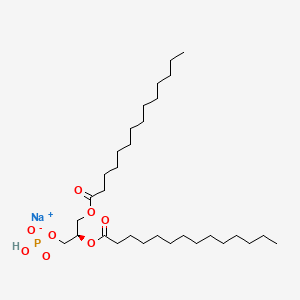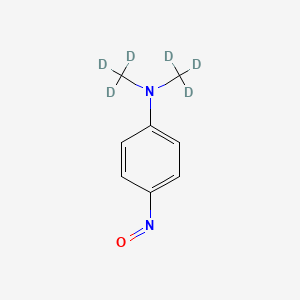
1,2-二肉豆蔻酰-sn-甘油-3-磷酸钠
描述
1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt is a synthetic phospholipid compound. It is an anionic phospholipid containing two myristic acid chains (14:0) attached to the glycerol backbone. This compound is commonly used in biochemical and biophysical research due to its unique properties and structural similarity to natural phospholipids found in biological membranes .
科学研究应用
1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.
Biology: Employed in the study of membrane proteins and their interactions with lipids.
Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.
Industry: Applied in the production of artificial membranes and as a standard in lipid analysis
生化分析
Cellular Effects
It is known to be used in lipid bilayer studies and biological systems , which implies that it may have some influence on cell function.
Molecular Mechanism
It is known to be used in lipid bilayer studies and biological systems , which suggests that it may exert its effects at the molecular level.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt can be synthesized through the esterification of glycerol with myristic acid, followed by phosphorylation. The reaction typically involves the following steps:
Esterification: Glycerol is reacted with myristic acid in the presence of a catalyst such as sulfuric acid to form 1,2-dimyristoyl-sn-glycerol.
Phosphorylation: The resulting 1,2-dimyristoyl-sn-glycerol is then phosphorylated using phosphorus oxychloride (POCl3) or phosphoric acid to form 1,2-dimyristoyl-sn-glycero-3-phosphate.
Neutralization: The final product is neutralized with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
Industrial production of 1,2-dimyristoyl-sn-glycero-3-phosphate, sodium salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of glycerol and myristic acid are esterified in industrial reactors.
Phosphorylation and Neutralization: The esterified product is phosphorylated and neutralized in controlled conditions to ensure high purity and yield.
化学反应分析
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of glycerol and myristic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, resulting in the formation of peroxides and other oxidative products.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2).
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
Hydrolysis: Glycerol and myristic acid.
Oxidation: Peroxides and other oxidative derivatives.
Substitution: Various phospholipid derivatives.
作用机制
The mechanism of action of 1,2-dimyristoyl-sn-glycero-3-phosphate, sodium salt involves its integration into lipid bilayers, where it can influence membrane properties such as fluidity and permeability. The compound interacts with membrane proteins and other lipids, affecting their function and behavior. Its anionic nature allows it to participate in electrostatic interactions with positively charged molecules, influencing various cellular processes .
相似化合物的比较
1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt can be compared with other similar phospholipids:
1,2-Dipalmitoyl-sn-glycero-3-phosphate, sodium salt: Contains palmitic acid (16:0) chains instead of myristic acid, resulting in different physical properties.
1,2-Dioleoyl-sn-glycero-3-phosphate, sodium salt: Contains oleic acid (18:1) chains, which introduce unsaturation and affect membrane fluidity.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Similar structure but with a choline head group instead of phosphate, leading to different interactions and applications.
Conclusion
1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt is a versatile compound with significant applications in scientific research. Its unique properties and structural similarity to natural phospholipids make it an essential tool in the study of lipid behavior, membrane interactions, and drug delivery systems.
属性
IUPAC Name |
sodium;[(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H61O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2;/h29H,3-28H2,1-2H3,(H2,34,35,36);/q;+1/p-1/t29-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSPGYHFNIKQIP-XXIQNXCHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677131 | |
| Record name | Sodium (2R)-2,3-bis(tetradecanoyloxy)propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80724-31-8 | |
| Record name | 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (2R)-2,3-bis(tetradecanoyloxy)propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM 1,2-DIMYRISTOYL-SN-GLYCERO-3-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU2G8SQ17V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-1-[4-(2-chloroethyl)phenyl]ethanone](/img/structure/B591136.png)
![4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)](/img/structure/B591137.png)

